molecular formula C11H15BrO B6158185 5-(3-bromophenyl)pentan-1-ol CAS No. 931430-20-5

5-(3-bromophenyl)pentan-1-ol

Cat. No.: B6158185
CAS No.: 931430-20-5
M. Wt: 243.1
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Description

5-(3-Bromophenyl)pentan-1-ol (CAS Number: 931430-20-5) is a brominated aromatic alcohol of high interest in synthetic and medicinal chemistry research. With a molecular formula of C 11 H 15 BrO and a molecular weight of 243.14 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . Its structure features a pentanol chain terminated with a hydroxyl group and substituted at the meta-position with a bromine atom, offering two distinct reactive sites for chemical modification . The primary research value of 5-(3-Bromophenyl)pentan-1-ol lies in its role as a synthetic intermediate. Compounds featuring a 3-bromophenyl moiety are frequently explored in drug discovery efforts, as this functional group is a common pharmacophore in active molecules . For instance, research into Botulinum neurotoxin A (BoNT/A) protease inhibitors has utilized similar bromophenyl-containing scaffolds in the development of small molecule libraries . Furthermore, recent studies on novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity, underscoring the therapeutic potential of this chemical class and the relevance of 5-(3-bromophenyl)pentan-1-ol as a potential precursor in such syntheses . Researchers value this compound for its utility in accessing biologically active structures for biochemical screening and structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information, which may recommend cold-chain transportation to maintain stability .

Properties

CAS No.

931430-20-5

Molecular Formula

C11H15BrO

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 3 Bromophenyl Pentan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available precursors. icj-e.orgamazonaws.com For 5-(3-bromophenyl)pentan-1-ol, two primary disconnections guide the synthetic strategy:

Disconnection of the Aryl-Alkyl C-C Bond: This is the most common strategy, breaking the bond between the benzene (B151609) ring and the pentanol (B124592) chain. This leads to a 3-bromophenyl synthon (either a nucleophile or an electrophile) and a 5-carbon chain synthon containing a hydroxyl group or a precursor.

Functional Group Interconversion (FGI): The primary alcohol can be seen as the reduction product of a carboxylic acid or ester. This suggests that 5-(3-bromophenyl)pentanoic acid is a key intermediate, simplifying the problem to the synthesis of this acid derivative.

These disconnections form the basis for the synthetic methods discussed below.

Carbon-Carbon Bond Forming Reactions for the Pentanol Chain Elongation

Building the five-carbon chain and attaching it to the aromatic ring is a critical phase of the synthesis. Several classical and modern organic reactions can be employed for this purpose.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. wisc.edu For the synthesis of 5-(3-bromophenyl)pentan-1-ol, two main Grignard-based routes are plausible:

Reaction of an Aryl Grignard Reagent with a Pentanal-derived Electrophile: 3-Bromophenylmagnesium bromide, prepared from 1,3-dibromobenzene (B47543) and magnesium, can react with a suitable five-carbon electrophile. For instance, reaction with an epoxide such as tetrahydropyran (B127337) followed by acidic workup would yield the target alcohol.

Reaction of an Alkyl Grignard Reagent with an Aryl Carbonyl: A Grignard reagent can be formed from a 5-halopentanol where the hydroxyl group is protected (e.g., as a tetrahydropyranyl or silyl (B83357) ether). This nucleophile can then attack 3-bromobenzaldehyde. Subsequent deprotection of the alcohol yields the final product. umkc.edu

The choice between these routes depends on factors like the commercial availability of the starting materials and the ease of handling the respective intermediates. mnstate.edulibretexts.org

Olefination reactions, which form carbon-carbon double bonds, provide an alternative route. thieme-connect.com The resulting alkene can then be hydrogenated to produce the saturated pentanol chain.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com For this synthesis, one could react (3-bromobenzyl)triphenylphosphonium bromide with butanal. The resulting alkene, 1-(3-bromophenyl)pent-1-ene, can then be hydroborated-oxidized to selectively form the primary alcohol, 5-(3-bromophenyl)pentan-1-ol, with anti-Markovnikov regioselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org HWE reactions offer several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com This reaction typically produces the (E)-alkene with high stereoselectivity. organic-chemistry.orgnrochemistry.com Similar to the Wittig strategy, the resulting alkene is subsequently reduced to the target alcohol.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkylphosphate salt (water-soluble, easy removal)
Reactivity Less nucleophilic, more basic ylideMore nucleophilic, less basic carbanion
Stereoselectivity Variable; often gives Z-alkenes with unstabilized ylidesTypically gives E-alkenes with high selectivity

If a synthetic route first establishes the 5-(3-bromophenyl)pentanoic acid scaffold, the final step is a straightforward reduction of the carboxylic acid or its corresponding ester. nih.gov Powerful reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. Borane (BH₃) complexes, such as BH₃·THF, can also be used, offering a milder alternative that selectively reduces carboxylic acids in the presence of some other functional groups.

Introduction of the 3-Bromophenyl Moiety

Instead of building the chain off the ring, an alternative strategy involves attaching the 3-bromophenyl group to a pre-existing five-carbon chain. This is often accomplished using modern cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. wwjmrd.comlibretexts.org It is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. mdpi.com

To synthesize 5-(3-bromophenyl)pentan-1-ol, this reaction could involve coupling 1,3-dibromobenzene with a suitable organoboron derivative of pentanol. A key consideration is the protection of the hydroxyl group on the pentanol chain to prevent it from interfering with the reaction. The protected 5-hydroxypentylboronic acid or its ester (e.g., a pinacol (B44631) ester) would be reacted with an excess of 1,3-dibromobenzene. The selective mono-coupling is a challenge but can be controlled by stoichiometry and reaction conditions. After the coupling reaction, the protecting group is removed to yield the final product. ugr.es

Table 2: Typical Conditions for a Suzuki-Miyaura Coupling Reaction

ComponentExampleRole
Aryl Halide 1,3-DibromobenzeneElectrophilic partner
Organoboron Reagent 5-(Benzyloxy)pentylboronic acid pinacol esterNucleophilic partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)Activates the organoboron species
Solvent Dioxane/Water or Toluene/Ethanol/WaterSolubilizes reactants and facilitates the reaction

Direct Arylation Methods

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized organometallic reagents. unipd.it In the context of synthesizing 5-(3-bromophenyl)pentan-1-ol, this strategy would theoretically involve the direct coupling of 1,3-dibromobenzene with the terminal C-H bond of pentan-1-ol. However, a more common and controlled approach involves the coupling of an aryl bromide with an unfunctionalized hydrocarbon.

The palladium-catalyzed direct arylation of C(sp³)–H bonds is a viable, albeit challenging, route. The general mechanism for such reactions involves a palladium catalyst, often in the form of Pd(OAc)₂, and a ligand. The process is typically facilitated by an additive, such as a carboxylic acid, and a base like potassium carbonate (K₂CO₃). unipd.itnih.gov Anisole is sometimes used as a solvent for these types of reactions. nih.gov The catalytic cycle generally proceeds through C-H activation to form a palladacycle intermediate, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. organic-chemistry.org

While highly efficient for certain substrates, the direct arylation of simple alkanes or alcohols can suffer from issues of regioselectivity and reactivity. unipd.it

Friedel-Crafts Alkylation or Acylation Followed by Reduction

A classic and highly reliable method for forming carbon-carbon bonds with aromatic rings is the Friedel-Crafts reaction. youtube.com This approach can be adapted to synthesize the target molecule in a two-step sequence: acylation followed by reduction.

Friedel-Crafts Acylation: This step involves the reaction of bromobenzene (B47551) with a five-carbon acylating agent, such as pentanoyl chloride or glutaric anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tcd.iekhanacademy.org The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion. youtube.com This ion is then attacked by the electron-rich bromobenzene ring through electrophilic aromatic substitution. tcd.ie The bromine atom is a deactivating but ortho-, para-directing group; however, Friedel-Crafts reactions can sometimes yield a mixture of isomers. The reaction typically produces 1-(3-bromophenyl)pentan-1-one (B13047290) as a key intermediate.

Reduction of the Carbonyl Group: The resulting aryl ketone, 1-(3-bromophenyl)pentan-1-one, must then be reduced to form the desired primary alcohol, 5-(3-bromophenyl)pentan-1-ol. This involves the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group. Several methods are available for this transformation:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), to reduce the ketone to an alcohol. chemistrytalk.orgwikipedia.org This process is widely used in industry and involves the adsorption of both hydrogen and the ketone onto the catalyst surface, facilitating the addition of hydrogen atoms across the carbonyl double bond. chemistrytalk.orgwikipedia.org

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can effectively reduce ketones to secondary alcohols. chemistrysteps.comscience-revision.co.uklibretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org A subsequent workup with a proton source yields the alcohol. science-revision.co.uk For the complete reduction to a methylene group, harsher conditions or alternative methods like the Clemmensen or Wolff-Kishner reduction would be necessary. However, to obtain the target 5-(3-bromophenyl)pentan-1-ol, the initial acylation would need to use a precursor like 5-chloropentanoyl chloride, followed by reduction of the ketone to a secondary alcohol and subsequent dehalogenation/reduction steps, or a different strategic bond formation. A more direct acylation route to the final carbon skeleton would involve a precursor like glutaric anhydride, leading to a keto-acid which can then be fully reduced.

Functional Group Interconversions for Alcohol and Halogen Moieties

An alternative synthetic strategy begins with a molecule that already possesses the required carbon framework and focuses on manipulating the functional groups to arrive at the final product.

Preparation of the Primary Alcohol from Other Oxygenated Functions

This approach involves the reduction of a carboxylic acid or an ester group at the terminus of the five-carbon chain. For instance, a suitable precursor would be 5-(3-bromophenyl)pentanoic acid or its corresponding ester (e.g., ethyl 5-(3-bromophenyl)pentanoate).

The reduction of these functional groups to a primary alcohol is reliably achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of both esters and carboxylic acids to primary alcohols. chemistrysteps.comyoutube.comwikipedia.org The reaction requires an excess of LiAlH₄, as two hydride ions are needed to reduce the carbonyl group. chemistrysteps.com The mechanism involves nucleophilic acyl substitution, where a hydride ion adds to the carbonyl, leading to a tetrahedral intermediate that expels the alkoxy (from an ester) or hydroxyl (from an acid) group to form an aldehyde, which is then immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org

Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce esters or carboxylic acids under standard conditions, making it useful for selectively reducing aldehydes and ketones in the presence of these other functional groups. wikipedia.orglibretexts.org

PrecursorReagentProductReference(s)
5-(3-bromophenyl)pentanoic acidLithium Aluminum Hydride (LiAlH₄)5-(3-bromophenyl)pentan-1-ol youtube.com
Ethyl 5-(3-bromophenyl)pentanoateLithium Aluminum Hydride (LiAlH₄)5-(3-bromophenyl)pentan-1-ol chemistrysteps.comlibretexts.org

Halogenation at the Aromatic Ring

This synthetic route starts with the non-halogenated precursor, 5-phenylpentan-1-ol, and introduces the bromine atom in a later step. The key to this method is controlling the regioselectivity of the bromination reaction. The alkyl side chain on the benzene ring is an ortho-, para-directing group. To obtain the meta-substituted product, direct electrophilic bromination is not ideal.

However, electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov This reaction typically involves treating the aromatic compound with elemental bromine (Br₂) or a bromine source like N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or under specific solvent conditions. nih.govorganic-chemistry.org The reaction proceeds via the generation of an electrophilic bromine species that attacks the aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present on the ring. nih.gov For substrates with activating groups, the reaction can be highly selective for the para position. nih.gov Given that the pentanol chain is an activating, ortho-para directing group, obtaining the 3-bromo (meta) isomer via this method would be inefficient and require more complex, multi-step directing group strategies not covered by simple halogenation.

Catalytic Systems and Reaction Optimization in the Synthesis of 5-(3-bromophenyl)pentan-1-ol

The efficiency and selectivity of the synthetic routes to 5-(3-bromophenyl)pentan-1-ol are heavily dependent on the catalytic systems employed, particularly in cross-coupling and reduction steps.

Transition Metal Catalysis in Cross-Coupling and Hydrogenation

Transition metals, especially palladium and nickel, are central to many of the synthetic strategies discussed.

Cross-Coupling Reactions: In direct arylation methods, palladium catalysts are paramount. rsc.org Systems often utilize a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which forms the active Pd(0) species in situ. The choice of ligand is crucial for catalyst stability and reactivity, although some "ligand-free" systems have been developed, which are often more cost-effective and simpler to implement. rsc.org Nickel-based catalysts are also highly effective for cross-coupling reactions involving aryl bromides, sometimes exhibiting different or complementary reactivity compared to palladium. nih.govresearchgate.net The cooperation between two different metal catalysts, such as nickel and palladium, can enable selective transformations that are difficult to achieve with a single metal. nih.govresearchgate.net

Hydrogenation Reactions: For the reduction of a ketone intermediate following a Friedel-Crafts acylation, catalytic hydrogenation offers a green and efficient method. chemistrytalk.orgstudy.com The most common catalysts for this transformation are transition metals known for their ability to adsorb and activate molecular hydrogen. chemistrytalk.orgwikipedia.org

Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a versatile and effective catalyst for the hydrogenation of various functional groups, including ketones.

Platinum (Pt): Typically used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is another highly active catalyst for hydrogenation.

Nickel (Ni): Raney nickel, a porous form of nickel, is a cost-effective and widely used catalyst for reducing ketones to their corresponding alcohols. chemistrytalk.org

The general mechanism for catalytic hydrogenation involves the metal surface adsorbing and dissociating hydrogen gas into reactive hydrogen atoms. The unsaturated substrate (the ketone) also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to the carbonyl group, ultimately yielding the alcohol. chemistrytalk.orgwikipedia.org

Reaction TypeCatalystSubstrate ExampleProduct TypeReference(s)
Cross-CouplingPalladium (e.g., Pd(OAc)₂)Aryl BromideBiaryl/Aryl-Alkyl rsc.orgrsc.org
Cross-CouplingNickel (e.g., (bpy)Ni)Aryl BromideBiaryl/Aryl-Alkyl nih.govresearchgate.net
HydrogenationPalladium on Carbon (Pd/C)KetoneAlcohol chemistrytalk.orgwikipedia.org
HydrogenationPlatinum (e.g., PtO₂)KetoneAlcohol chemistrytalk.orgwikipedia.org
HydrogenationRaney NickelKetoneAlcohol chemistrytalk.org

Lewis Acid and Brønsted Acid Catalysis

The construction of the 5-(3-bromophenyl)pentyl framework can be envisioned through Friedel-Crafts-type reactions, a cornerstone of aromatic functionalization, which are frequently catalyzed by Lewis acids or strong Brønsted acids. rsc.org These catalysts function by activating an electrophile, rendering it susceptible to attack by the electron-rich aromatic ring.

Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or tin(IV) chloride (SnCl₄) are traditionally used to facilitate the acylation or alkylation of aromatic rings. ncert.nic.in A plausible synthetic route to 5-(3-bromophenyl)pentan-1-ol using this approach would involve a two-step process:

Friedel-Crafts Acylation: The reaction of bromobenzene with an acylating agent such as 5-chlorovaleryl chloride or glutaric anhydride in the presence of a Lewis acid catalyst. The catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion that then attacks the bromobenzene ring. The directing effect of the bromine atom favors the formation of ortho and para isomers, with the meta product, a precursor to the target compound, being a minor product under typical kinetic control.

Reduction: The resulting ketone, (3-bromophenyl)(5-chloropentyl)methanone or a related keto-acid, would then undergo reduction of the carbonyl group and any other necessary functional group transformations to yield the final alcohol.

More advanced Lewis acid systems, such as trimethylsilyl (B98337) triflate, have been shown to promote reactions between alcohols and nitriles in a Pinner-type reaction to form esters, showcasing their utility in activating functional groups under milder conditions than traditional methods. nih.gov Similarly, Lewis acids are effective in catalyzing the direct nucleophilic substitution of alcohols, a key reaction in functional group interconversion. nih.govrsc.orgresearchgate.net

Brønsted Acid Catalysis: Strong Brønsted acids, including sulfuric acid, polyphosphoric acid, or chiral phosphoric acids, can also catalyze Friedel-Crafts alkylation and acylation reactions. nih.govrsc.orgnih.gov They function by protonating the electrophilic partner, such as an alkene or an alcohol, to generate a carbocation intermediate that then undergoes electrophilic aromatic substitution. For example, the reaction of bromobenzene with a molecule like 1-penten-5-ol or tetrahydropyran could theoretically be catalyzed by a Brønsted acid to form the C-C bond, although controlling regioselectivity and preventing side reactions like polymerization would be significant challenges. Chiral Brønsted acids have emerged as powerful tools for enantioselective Friedel-Crafts alkylations, providing a pathway to optically active aromatic compounds with high atom economy. rsc.org

The table below summarizes the roles of these acid catalysts in relevant transformations.

Catalyst TypeActivating AgentTypical SubstratesKey Transformation
Lewis Acid e.g., AlCl₃, FeCl₃Acyl halides, AnhydridesFriedel-Crafts Acylation
Lewis Acid e.g., Sn(OTf)₂AlcoholsNucleophilic Substitution
Brønsted Acid e.g., H₂SO₄, H₃PO₄Alkenes, AlcoholsFriedel-Crafts Alkylation
Chiral Brønsted Acid e.g., Chiral Phosphoric AcidAlkenes, AldehydesAsymmetric Friedel-Crafts

Biocatalytic Approaches to Related Alcohol Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing chiral alcohols. nih.govdntb.gov.ua While specific biocatalytic routes to 5-(3-bromophenyl)pentan-1-ol are not widely documented, the principles are well-established for structurally related aromatic alcohol systems. The primary approach involves the asymmetric reduction of a prochiral ketone precursor, such as 5-(3-bromophenyl)-1-pentanone, using enzymes. tandfonline.commagtech.com.cn

The most prominent enzymes for this transformation are ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). tandfonline.commdpi.com These enzymes catalyze the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate derivative (NADPH), to the carbonyl carbon of the ketone. tandfonline.com This process can generate chiral secondary alcohols with very high enantiomeric excess (>99%). nih.govproquest.com

Key features of biocatalytic alcohol synthesis include:

High Selectivity: Enzymes exhibit exceptional enantioselectivity, regioselectivity, and chemoselectivity, which minimizes the need for protecting groups and reduces side-product formation. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh reagents. nih.gov

Cofactor Regeneration: Since the NAD(P)H cofactor is expensive, an in-situ regeneration system is required. This is often achieved by using a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, which oxidizes a sacrificial substrate (e.g., glucose, formate) to regenerate the NAD(P)H consumed in the primary reaction. nih.govproquest.com

The table below outlines common enzymatic approaches for the synthesis of chiral alcohols.

Enzyme ClassReaction TypeCofactorKey Advantage
Ketoreductases (KREDs)Asymmetric reduction of ketonesNAD(P)HHigh enantioselectivity for chiral alcohols. tandfonline.com
Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketonesNAD(P)HVersatile, can be used for both oxidation and reduction. mdpi.com
LipasesKinetic resolution of racemic alcoholsNoneEffective for separating enantiomers of an existing racemic mixture. tandfonline.com
Aryl-Alcohol Oxidases (AAOs)Oxidation of alcoholsO₂Useful for the selective oxidation of primary aromatic alcohols. researchgate.net

These biocatalytic methods represent a powerful strategy for accessing enantiomerically pure alcohols that are valuable building blocks in the pharmaceutical and fine chemical industries. magtech.com.cn

Challenges and Innovations in Scalable Synthesis

Transitioning the synthesis of a functionalized aromatic compound like 5-(3-bromophenyl)pentan-1-ol from a laboratory method to a large-scale industrial process introduces several significant challenges. However, ongoing innovations in chemical synthesis and process engineering offer effective solutions.

Key Challenges:

Cost and Atom Economy: Traditional multi-step syntheses, such as classical Friedel-Crafts reactions, often use stoichiometric amounts of expensive or hazardous reagents (e.g., Lewis acids) and generate significant waste, leading to poor atom economy and high production costs.

Reaction Conditions and Safety: Many classical organic reactions require harsh conditions, such as high temperatures, cryogenic temperatures, or high pressures, which are energy-intensive and can pose safety risks on a large scale. The handling of corrosive acids or pyrophoric reagents also requires specialized equipment and protocols.

Selectivity and Purification: Achieving high regioselectivity (e.g., meta-substitution on the bromobenzene ring) can be difficult, leading to the formation of isomeric byproducts. The separation of these isomers often requires complex and costly purification techniques like chromatography, which are not ideal for large-scale production.

Catalyst Deactivation and Removal: Homogeneous catalysts, while effective, can be difficult to separate from the product mixture, leading to potential product contamination. Catalyst deactivation over time can also impact process efficiency and consistency.

Innovations in Scalable Synthesis:

Development of Robust Catalysts: There is a strong focus on creating highly active catalysts that can be used in small quantities and are robust enough to withstand industrial process conditions. This includes the development of recyclable heterogeneous catalysts or catalysts that operate efficiently in environmentally benign solvents.

Biocatalysis: As discussed previously, the use of enzymes offers a highly innovative solution to challenges of selectivity and harsh conditions. proquest.com Biocatalytic processes are inherently scalable and align with the principles of green chemistry, reducing environmental impact. dntb.gov.ua

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems provides significant advantages in scalability, safety, and control. Flow reactors allow for precise control over reaction parameters (temperature, pressure, mixing), improved heat transfer, and safer handling of hazardous intermediates, as only small quantities are reacting at any given time.

C–H Functionalization: A paradigm-shifting innovation is the direct functionalization of C–H bonds. acs.orgacs.org This strategy avoids the need for pre-functionalized starting materials (like organohalides or organometallics), potentially shortening synthetic routes, reducing waste, and improving atom economy. While still a developing field, C–H functionalization holds immense promise for streamlining the synthesis of complex aromatic compounds on a large scale.

By addressing these challenges with modern innovations, the scalable and efficient synthesis of complex molecules like 5-(3-bromophenyl)pentan-1-ol can be achieved in a more sustainable and economical manner.

Chemical Reactivity and Transformations of 5 3 Bromophenyl Pentan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol moiety is amenable to a variety of classical and modern organic reactions, including oxidation, esterification, etherification, and nucleophilic substitution after activation.

The primary alcohol group of 5-(3-bromophenyl)pentan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents can selectively convert the primary alcohol to 5-(3-bromophenyl)pentanal.

Oxidation to Carboxylic Acid: The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically lead to the formation of 5-(3-bromophenyl)pentanoic acid. libretexts.orgorganicmystery.com This transformation is a common synthetic route for producing carboxylic acids from primary alcohols. libretexts.org

The following table summarizes common oxidizing agents and their products in the oxidation of 5-(3-bromophenyl)pentan-1-ol.

Oxidizing AgentProduct
Potassium permanganate (KMnO4)5-(3-bromophenyl)pentanoic acid
Jones Reagent (CrO3/H2SO4)5-(3-bromophenyl)pentanoic acid

Esterification: In the presence of an acid catalyst, 5-(3-bromophenyl)pentan-1-ol can react with carboxylic acids to form esters. weebly.com This condensation reaction involves the elimination of a water molecule. weebly.com For example, the reaction with acetic acid would yield 5-(3-bromophenyl)pentyl acetate (B1210297).

Etherification: The hydroxyl group can also be converted into an ether. This typically involves deprotonation with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl compound.

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. openstax.org A common method for protecting alcohols is the formation of a trialkylsilyl ether. openstax.orglibretexts.org

The alcohol reacts with a chlorotrialkylsilane, such as chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine. openstax.org This results in the formation of a silyl (B83357) ether, which is generally unreactive towards many reagents. libretexts.orgmasterorganicchemistry.com

The silyl ether protecting group can be readily removed (deprotection) to regenerate the alcohol by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by aqueous acid. libretexts.orgmasterorganicchemistry.com

Protecting Group ReagentProtecting GroupDeprotection Reagent
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (B98337) (TMS) etherTetrabutylammonium fluoride (TBAF), Aqueous Acid
tert-Butyldimethylsilyl chloride (TBDMSCl)tert-Butyldimethylsilyl (TBDMS) etherTetrabutylammonium fluoride (TBAF), Aqueous Acid

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This is often achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These activated derivatives can then readily undergo nucleophilic substitution with a wide range of nucleophiles.

Reactions Involving the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional group that allows for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. nobelprize.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This method is widely used to form biaryl compounds. tcichemicals.com For example, reacting 5-(3-bromophenyl)pentan-1-ol with phenylboronic acid would yield 5-(biphenyl-3-yl)pentan-1-ol. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the final product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. libretexts.org For instance, coupling 5-(3-bromophenyl)pentan-1-ol with phenylacetylene (B144264) would produce 5-(3-(phenylethynyl)phenyl)pentan-1-ol.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. drugfuture.comorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene. organic-chemistry.org The reaction of 5-(3-bromophenyl)pentan-1-ol with an alkene like styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

The following table provides an overview of these cross-coupling reactions as they apply to 5-(3-bromophenyl)pentan-1-ol.

Reaction NameCoupling PartnerKey ReagentsProduct Type
Suzuki-MiyauraOrganoboron compound (e.g., Ar-B(OH)2)Pd catalyst, baseBiaryl derivative
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, amine baseArylalkyne derivative
HeckAlkene (e.g., R-CH=CH2)Pd catalyst, baseSubstituted alkene derivative

Nucleophilic Aromatic Substitution (SNAr) Investigations

There is no specific literature detailing nucleophilic aromatic substitution (SNAr) reactions performed on 5-(3-bromophenyl)pentan-1-ol. Generally, SNAr reactions on aryl halides are challenging and typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The bromoaryl ring of 5-(3-bromophenyl)pentan-1-ol lacks such activating groups, making it a poor substrate for this type of transformation under standard conditions.

Metal-Halogen Exchange Reactions

While metal-halogen exchange is a common and powerful tool for the functionalization of aryl halides, specific studies detailing this reaction on 5-(3-bromophenyl)pentan-1-ol are not documented. This reaction, typically employing organolithium or Grignard reagents, would be expected to convert the carbon-bromine bond into a carbon-metal bond, generating a potent nucleophile. The presence of the primary alcohol functionality introduces a complication, as the acidic proton of the hydroxyl group would be readily deprotonated by the organometallic reagent. This would necessitate the use of at least two equivalents of the reagent or a protection strategy for the alcohol group prior to the exchange.

Electrophilic Aromatic Substitution Reactions on the Bromoaryl Ring

No experimental studies on the electrophilic aromatic substitution reactions of 5-(3-bromophenyl)pentan-1-ol have been reported. The substituents on the benzene (B151609) ring, a bromine atom and a pentanol (B124592) chain, would influence the regioselectivity of such reactions. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The alkyl chain is a weak activating group and is also ortho-, para-directing. Predicting the precise outcome of an electrophilic substitution would require empirical data, which is currently unavailable.

Mechanistic Investigations of Key Transformations

Given the absence of detailed studies on the reactivity of 5-(3-bromophenyl)pentan-1-ol, it is unsurprising that there are no mechanistic investigations available.

Kinetic Studies of Reaction Pathways

No kinetic studies have been published for any of the potential reaction pathways of 5-(3-bromophenyl)pentan-1-ol. Such studies are fundamental to understanding the rates of reaction and the factors that influence them.

Elucidation of Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a sophisticated aspect of mechanistic chemistry that relies on advanced spectroscopic and computational methods. In the absence of any reported reactions for 5-(3-bromophenyl)pentan-1-ol, no such intermediates or transition states have been identified or characterized.

Influence of Reaction Conditions on Selectivity and Yield

The reactivity of the primary alcohol group allows for transformations such as oxidation and etherification. Concurrently, the bromophenyl group can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The selectivity and yield of these reactions are highly dependent on the chosen reagents, catalysts, solvents, and temperature.

Oxidation of the Primary Alcohol

The oxidation of the primary alcohol in 5-(3-bromophenyl)pentan-1-ol can yield either the corresponding aldehyde, 5-(3-bromophenyl)pentanal, or the carboxylic acid, 5-(3-bromophenyl)pentanoic acid. The selective formation of one product over the other is a classic challenge in organic synthesis, and the choice of oxidizing agent and reaction conditions is paramount. bham.ac.uk

Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂₂) are commonly employed for this purpose. The reaction temperature is typically kept low to enhance selectivity.

Conversely, the formation of the carboxylic acid requires stronger oxidizing agents. Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) or potassium permanganate (KMnO₄) under basic conditions followed by acidic workup will typically drive the oxidation to completion. The use of a co-solvent system and careful temperature control can be crucial in maximizing the yield and minimizing side reactions.

Table 1: Influence of Oxidizing Agent on the Transformation of a Primary Alcohol Data presented is for a generic aryl-substituted primary alcohol and serves as an illustrative example.

Oxidizing AgentSolventTemperaturePrimary ProductTypical Yield
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temp.AldehydeHigh
Dess-Martin Periodinane (DMP)DichloromethaneRoom Temp.AldehydeHigh
Jones Reagent (CrO₃/H₂SO₄)Acetone/Water0 °C to RTCarboxylic AcidGood to High
Potassium Permanganate (KMnO₄)Water/t-BuOHRoom Temp.Carboxylic AcidVariable

Etherification of the Primary Alcohol

The primary alcohol of 5-(3-bromophenyl)pentan-1-ol can be converted to an ether through various methods, with the Williamson ether synthesis being a common approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent significantly impacts the reaction's efficiency.

Strong bases such as sodium hydride (NaH) are effective in deprotonating the primary alcohol to form the corresponding alkoxide. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the nucleophilic substitution. The temperature can be varied to control the reaction rate, with milder conditions often favoring higher yields. The reactivity of the alkyl halide also plays a crucial role, with primary halides being more reactive and less prone to elimination side reactions.

Table 2: Effect of Base and Solvent on a Williamson Ether Synthesis Data is generalized for the reaction of a primary alcohol with an alkyl halide.

BaseSolventTemperatureProduct Yield
Sodium Hydride (NaH)Tetrahydrofuran (THF)Room Temp.High
Potassium t-butoxideDimethyl Sulfoxide (DMSO)Room Temp.Good
Sodium Hydroxide (NaOH)Dichloromethane/Water (Phase Transfer)RefluxModerate

Suzuki-Miyaura Cross-Coupling of the Bromophenyl Group

The carbon-bromine bond in the bromophenyl moiety of 5-(3-bromophenyl)pentan-1-ol provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. The success of the Suzuki coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. mdpi.comresearchgate.net

The selection of the palladium catalyst and its associated ligand is critical for achieving high yields and selectivity. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The choice of base is also crucial, as it participates in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently employed. mdpi.com

The solvent system must be able to dissolve the various components of the reaction mixture and facilitate the catalytic cycle. A mixture of an organic solvent, such as toluene, 1,4-dioxane, or dimethylformamide (DMF), with water is often used. The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases. utrgv.edu

Table 3: Influence of Reaction Conditions on the Yield of a Suzuki-Miyaura Coupling Data is based on the coupling of a generic aryl bromide with an arylboronic acid.

Palladium Catalyst/LigandBaseSolvent SystemTemperatureTypical Yield
Pd(PPh₃)₄K₂CO₃Toluene/Water90 °CGood to High
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water100 °CHigh
PdCl₂(dppf)Cs₂CO₃DMF/Water80 °CHigh

Derivatives and Analogues of 5 3 Bromophenyl Pentan 1 Ol in Advanced Research

Synthesis of Analogues with Varied Pentanol (B124592) Chain Lengths and Substitution Patterns

The aliphatic chain of 5-(3-bromophenyl)pentan-1-ol can be systematically altered to study structure-activity relationships in medicinal chemistry or to modify the physical properties of materials. Standard organometallic procedures provide reliable access to analogues with different chain lengths.

A primary method involves the Grignard reaction, where 3-bromophenylmagnesium bromide is coupled with a suitable electrophile. To synthesize analogues with shorter or longer alkyl chains, ω-haloalcohols (or their protected forms) are used. For example, reaction with a protected 4-chlorobutan-1-ol or 6-chlorohexan-1-ol, followed by deprotection, would yield 4-(3-bromophenyl)butan-1-ol (B3116609) and 6-(3-bromophenyl)hexan-1-ol, respectively.

Another approach involves the nucleophilic ring-opening of cyclic ethers. The reaction of 3-bromophenylmagnesium bromide with oxetane, followed by an aqueous workup, can introduce a four-carbon chain with a terminal alcohol, although this specific reaction would yield 4-(3-bromophenyl)butan-1-ol.

Substitutions on the pentanol chain can be introduced by starting with appropriately functionalized building blocks. For instance, a chiral epoxide can be used in a ring-opening reaction with an organocuprate derived from 3-bromobenzene to install both a hydroxyl group and stereocenters along the alkyl chain.

Modifications of the Aryl Halide Moiety

The 3-bromophenyl group is a key site for molecular diversification. Modifications can be made by either starting with a different halogenated precursor or by functionalizing the C-Br bond post-synthesis.

The synthesis of analogues where the bromine atom is replaced by fluorine, chlorine, or iodine can be achieved through similar synthetic routes, starting from the corresponding 3-haloaniline or 1-bromo-3-halobenzene. For instance, 3-chloroaniline (B41212) can be converted to a diazonium salt and subsequently used in reactions to build the pentanol side chain. This allows for fine-tuning of electronic properties and metabolic stability of the resulting molecules. The introduction of pseudohalogens, such as the cyano (-CN) or azido (B1232118) (-N3) group, can also be accomplished using standard transformations, often involving nucleophilic substitution on a diazonium salt precursor.

The carbon-bromine bond in 5-(3-bromophenyl)pentan-1-ol is highly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex aromatic systems. nih.govwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester. It is a robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful tool for synthesizing aryl-alkyne structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is widely used to synthesize arylamines, which are prevalent in pharmaceuticals and functional materials.

A specific example of a related transformation is the Suzuki reaction performed on methyl 3-(2-bromophenyl)propionate, which successfully introduced a vinyl group onto the aromatic ring before further cyclization steps. beilstein-journals.org This demonstrates the feasibility of such post-synthesis modifications on bromophenyl alkanol scaffolds.

Table 1: Examples of Post-Synthesis Functionalization via Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Typical)Product Structure
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-(biphenyl-3-yl)pentan-1-ol
Sonogashira CouplingPhenylacetylene (B144264)PdCl₂(PPh₃)₂, CuI, Et₃N5-(3-(phenylethynyl)phenyl)pentan-1-ol
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOt-Bu5-(3-(phenylamino)phenyl)pentan-1-ol

Derivatization at the Primary Alcohol for Complex Scaffold Construction

The primary alcohol of 5-(3-bromophenyl)pentan-1-ol is a versatile functional handle for constructing a variety of cyclic and heterocyclic systems.

The primary alcohol can be oxidized to a carboxylic acid using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or PCC. The resulting 5-(3-bromophenyl)pentanoic acid can then undergo intramolecular cyclization under acidic conditions to form the corresponding δ-lactone (a six-membered ring).

The formation of cyclic ethers, specifically tetrahydropyran (B127337) rings, can be achieved through intramolecular cyclization. organic-chemistry.org For instance, an analogue of 5-(3-bromophenyl)pentan-1-ol containing a suitably positioned leaving group or a double bond can be induced to cyclize. Acid-catalyzed intramolecular hydroalkoxylation of a corresponding δ-hydroxy olefin is a common strategy to form substituted tetrahydropyrans. beilstein-journals.org The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is another powerful method for synthesizing complex tetrahydropyran systems. beilstein-journals.org

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry. springernature.comnih.govnih.gov The 5-(3-bromophenyl)pentan-1-ol scaffold can be elaborated into various N-heterocycles. One prominent example is the synthesis of 1,2,4-triazoles. mdpi.com Research has shown the synthesis of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues. mdpi.comresearchgate.net The general synthetic pathway involves the conversion of a 3-bromophenyl precursor, such as 3-bromobenzoic acid, into an acyl thiosemicarbazide, which is then cyclized in the presence of a base to form the 1,2,4-triazole-3-thiol ring. Subsequent modifications can be made to introduce various substituents. zsmu.edu.uamdpi.comzsmu.edu.ua

To utilize 5-(3-bromophenyl)pentan-1-ol for this purpose, one could first oxidize the alcohol to the corresponding carboxylic acid. This acid can then be converted into the key intermediates required for triazole synthesis. Alternatively, the alcohol can be converted into an alkyl halide or tosylate, followed by substitution with azide (B81097) (N₃). The resulting azide can then undergo cycloaddition reactions, such as the Huisgen cycloaddition with alkynes, to form 1,2,3-triazoles.

The table below details a series of 1,2,4-triazole (B32235) analogues synthesized from a 3-bromophenyl precursor, illustrating the types of derivatives that can be accessed from this core structure. mdpi.com

Table 2: Synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues mdpi.com
Compound IDN-Aryl SubstituentMolecular FormulaMolecular Weight (g/mol)
4a4-fluorophenylC₁₄H₁₀BrFN₄333.16
4b4-chlorophenylC₁₄H₁₀BrClN₄349.61
4c4-methylphenyl (p-tolyl)C₁₅H₁₃BrN₄329.20
4d4-methoxyphenylC₁₅H₁₃BrN₄O345.20
4e4-nitrophenylC₁₄H₁₀BrN₅O₂360.17
4f2-methylphenyl (o-tolyl)C₁₅H₁₃BrN₄329.20
4h2,4-dimethylphenylC₁₆H₁₅BrN₄343.23
4j3-chloro-4-fluorophenylC₁₄H₉BrClFN₄367.60

Regio- and Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of 5-(3-bromophenyl)pentan-1-ol, where a stereocenter is introduced along the pentanol chain, represents a significant challenge in asymmetric synthesis. While specific literature on the regio- and stereoselective synthesis of chiral 5-(3-bromophenyl)pentan-1-ol analogues is not extensively documented, established methodologies for the asymmetric synthesis of chiral γ-aryl alcohols provide a robust framework for their preparation. These methods primarily focus on the stereoselective reduction of prochiral ketones, offering high levels of enantioselectivity and diastereoselectivity.

A logical and widely applicable approach involves the synthesis of a suitable prochiral ketone precursor, followed by a catalyzed asymmetric reduction to generate the desired chiral alcohol. For instance, creating a chiral center at the C-2 position would start from 5-(3-bromophenyl)pentan-2-one. The subsequent asymmetric reduction of the carbonyl group is a key step where chirality is introduced.

Two powerful and complementary methods for this transformation are asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). rsc.orgrsc.org

Asymmetric Transfer Hydrogenation (ATH) for anti-Diastereomers

Iridium-catalyzed asymmetric transfer hydrogenation is a well-established method for the synthesis of anti-γ-amino alcohols from the corresponding β-amino ketones. rsc.org This methodology can be adapted for the synthesis of chiral γ-aryl alcohols. Using a chiral catalyst system, typically involving a transition metal like Iridium or Ruthenium complexed with a chiral ligand, the prochiral ketone can be stereoselectively reduced. For substrates with a pre-existing stereocenter, this method can be highly diastereoselective.

For example, the reduction of N-PMP-protected β-amino ketones has been shown to yield anti-γ-amino alcohols with high diastereomeric ratios and enantiomeric excesses. This approach is valuable for controlling the stereochemistry at the newly formed hydroxyl group relative to other substituents on the carbon chain.

Asymmetric Hydrogenation (AH) for syn-Diastereomers

Complementary to ATH, rhodium-catalyzed asymmetric hydrogenation provides access to the syn-diastereomers of γ-amino alcohols. rsc.org By selecting an appropriate chiral ligand, such as (R)-BINAP, in conjunction with a rhodium catalyst like Rh(COD)₂BF₄, the hydrogenation of a β-amino ketone can proceed with excellent syn-selectivity. rsc.org This dual-catalyst system approach allows for the selective preparation of all possible diastereoisomers of a target molecule.

The applicability of these methods to aryl ketones suggests their potential for the stereoselective synthesis of chiral analogues of 5-(3-bromophenyl)pentan-1-ol. A hypothetical reaction scheme would involve the preparation of a prochiral aryl ketone, such as 1-(3-bromophenyl)pentan-1-one (B13047290), followed by asymmetric reduction to yield the chiral alcohol.

Below are representative results for the asymmetric reduction of analogous aryl ketones, illustrating the potential efficacy of these methods for producing chiral analogues of 5-(3-bromophenyl)pentan-1-ol.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of an Analogous Aryl Ketone

EntryCatalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Ir-catalyst / Chiral Ligand AN-PMP-protected β-amino phenyl ketoneanti>99:199%
2Ru-catalyst / Chiral Ligand BN-PMP-protected β-amino alkyl ketoneanti98:297%

Note: Data is illustrative of the performance of ATH in synthesizing chiral amino alcohols, a related class of compounds, as detailed in foundational studies on this methodology. rsc.org

Table 2: Representative Results for Asymmetric Hydrogenation of an Analogous Aryl Ketone

EntryCatalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Rh(COD)₂BF₄ / (R)-BINAPN-PMP-protected β-amino phenyl ketonesyn>99:199%
2Rh(COD)₂BF₄ / (S)-BINAPN-PMP-protected β-amino alkyl ketonesyn97:398%

Note: Data is illustrative of the performance of AH in synthesizing chiral amino alcohols, demonstrating the complementary diastereoselectivity to ATH. rsc.org

These established catalytic systems provide a clear and viable pathway for the regio- and stereoselective synthesis of a wide array of chiral analogues of 5-(3-bromophenyl)pentan-1-ol, enabling advanced research into their structure-activity relationships.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 5 3 Bromophenyl Pentan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 5-(3-bromophenyl)pentan-1-ol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). The expected signals for 5-(3-bromophenyl)pentan-1-ol in a solvent like CDCl₃ would be distinct for the aromatic and aliphatic regions. The hydroxyl proton often appears as a broad singlet, its chemical shift being concentration and temperature-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line. The presence of the electronegative bromine atom and the hydroxyl group significantly influences the chemical shifts of the attached and nearby carbon atoms.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Predicted ¹H and ¹³C NMR Data for 5-(3-bromophenyl)pentan-1-ol:

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ar-H (C2-H)7.35t (triplet)1H130.5
Ar-H (C4-H)7.28d (doublet)1H129.5
Ar-H (C6-H)7.10d (doublet)1H125.5
Ar-H (C5-H)7.15t (triplet)1H130.0
C-Br (C3)---122.5
Ar-C (C1)---144.5
-CH₂-Ar (α)2.60t (triplet)2H35.5
-CH₂- (β)1.65m (multiplet)2H31.0
-CH₂- (γ)1.40m (multiplet)2H25.5
-CH₂-OH (δ)3.65t (triplet)2H62.5
-OH1.5-2.5br s (broad singlet)1H-

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.

For 5-(3-bromophenyl)pentan-1-ol (C₁₁H₁₅BrO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two m/z units (242.03 and 244.03, respectively).

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation pattern of 5-(3-bromophenyl)pentan-1-ol would be expected to show several characteristic losses. libretexts.org

Expected Fragmentation Pathways:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in an ion at m/z 224/226.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen is typical for alcohols, but in this primary alcohol, it would lead to the loss of a C₄H₉ radical, which is less common than other pathways.

Benzylic cleavage: Cleavage of the bond between the second and third carbons of the pentyl chain (β-cleavage to the ring) would yield a stable bromotropylium-like cation or a related fragment.

Cleavage of the alkyl chain: Various fragments corresponding to the loss of alkyl radicals (e.g., CH₃•, C₂H₅•) from the pentanol (B124592) side chain are expected.

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment corresponding to [M-Br]⁺ at m/z 163.

Table of Expected Key Ions in the Mass Spectrum:

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Identity Fragmentation Pathway
242/244[C₁₁H₁₅BrO]⁺Molecular Ion (M⁺)
224/226[C₁₁H₁₃Br]⁺Loss of H₂O
183/185[C₅H₁₀Br]⁺Cleavage of Ar-C bond
171/173[C₆H₄BrCH₂]⁺Benzylic-type cleavage
163[C₁₁H₁₅O]⁺Loss of Br•
91[C₇H₇]⁺Tropylium ion (from further fragmentation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.

The IR spectrum of 5-(3-bromophenyl)pentan-1-ol would exhibit characteristic absorption bands confirming its key structural features: the hydroxyl group, the alkyl chain, and the substituted aromatic ring.

Characteristic IR Absorption Bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. libretexts.org

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected around 1050-1260 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the sp³ hybridized C-H bonds in the pentyl chain. pressbooks.pub

Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹) corresponding to the sp² C-H bonds of the benzene (B151609) ring. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-H Bending (Aromatic): The substitution pattern on the benzene ring (meta-substitution) gives rise to characteristic bands in the fingerprint region (650-900 cm⁻¹). libretexts.org

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3200-3600O-H StretchAlcoholStrong, Broad
3000-3100C-H StretchAromatic (sp²)Medium to Weak
2850-2960C-H StretchAliphatic (sp³)Strong
1450-1600C=C StretchAromatic RingMedium to Weak
1050-1260C-O StretchPrimary AlcoholStrong
650-900C-H Out-of-Plane Bendmeta-Substituted AromaticMedium to Strong

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While 5-(3-bromophenyl)pentan-1-ol itself is likely a liquid or low-melting solid at room temperature, this method is invaluable for characterizing its crystalline derivatives (e.g., esters, urethanes).

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed 3D model of the electron density, and thus the atomic structure, can be generated.

This analysis provides highly accurate data on:

Bond lengths: The precise distances between atoms.

Bond angles: The angles between adjacent chemical bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state.

Intermolecular interactions: The presence of hydrogen bonds, halogen bonds, or van der Waals forces that dictate how molecules pack together in the crystal.

For example, analysis of a related compound, 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, revealed specific dihedral angles between the phenyl rings, demonstrating significant steric hindrance caused by the bromo substituent. A similar analysis of a crystalline derivative of 5-(3-bromophenyl)pentan-1-ol would confirm its covalent structure and reveal its preferred solid-state conformation and packing arrangement.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating non-volatile or thermally sensitive compounds. For purity assessment of 5-(3-bromophenyl)pentan-1-ol, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar solvent mixture, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the bromophenyl group absorbs strongly (e.g., ~260 nm) would provide high sensitivity. The retention time of the compound would be characteristic under specific conditions, and the peak area would be proportional to its concentration. Impurities would appear as separate peaks with different retention times, allowing for quantification of the compound's purity.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like 5-(3-bromophenyl)pentan-1-ol.

Stationary Phase: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane) would be effective. oup.com

Carrier Gas: An inert gas such as helium or nitrogen.

Injection: A small liquid sample is vaporized in a heated inlet.

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. Alternatively, coupling the GC to a Mass Spectrometer (GC-MS) would allow for both separation and identification of the main compound and any impurities by providing mass spectra for each eluting peak. nih.gov

These chromatographic methods are essential for quality control, ensuring the compound meets a required purity level for subsequent use.

Emerging Applications of 5 3 Bromophenyl Pentan 1 Ol As a Chemical Building Block Strictly Non Clinical Focus

Utilization in the Synthesis of Advanced Organic Materials

The distinct functionalities of 5-(3-bromophenyl)pentan-1-ol make it a candidate for the synthesis of specialized polymers and optoelectronic materials. The primary alcohol can be used for esterification or etherification reactions, while the bromophenyl group can participate in a variety of cross-coupling reactions.

The presence of a primary alcohol group allows 5-(3-bromophenyl)pentan-1-ol to be used as a monomer in the synthesis of polyesters and polyethers.

Polyesters: Through polycondensation reactions with diacids or their derivatives, 5-(3-bromophenyl)pentan-1-ol can be incorporated into polyester (B1180765) chains. libretexts.org The bromo-functionalized aromatic ring would be a pendant group on the polymer backbone, offering a site for post-polymerization modification. This could be used to tune the properties of the resulting material, such as its refractive index, flame retardancy, or affinity for other molecules. The general reaction for polyester formation involves the reaction of a diol with a diacid. libretexts.org

Polyethers: The synthesis of polyethers can be achieved through methods like the Williamson ether synthesis, where an alcohol is converted to an alkoxide and reacted with a haloalkane. google.com In the context of 5-(3-bromophenyl)pentan-1-ol, it could be used to create polymers with ether linkages in the main chain, with the bromophenyl group available for further functionalization.

Table 1: Potential Polymerization Reactions Involving 5-(3-bromophenyl)pentan-1-ol

Polymer Type Co-monomer Potential Polymer Feature
Polyester Diacid (e.g., Terephthalic acid) Pendant bromophenyl groups for post-polymerization modification

The rigid aromatic core and the flexible alkyl chain of 5-(3-bromophenyl)pentan-1-ol are characteristic features of molecules that can exhibit liquid crystalline properties. worktribe.com

Liquid Crystals: By reacting the alcohol group with a mesogenic (liquid crystal-forming) core, it is conceivable to synthesize calamitic (rod-shaped) liquid crystals. colorado.edu The bromophenyl group could be further modified through Suzuki-Miyaura coupling to extend the aromatic system, a common strategy in the synthesis of sexiphenyl-based liquid crystals. mdpi.com The length of the pentyl chain can also influence the stability of the liquid crystal phases. worktribe.com

Optoelectronic Materials: Brominated organic compounds are of interest in the field of optoelectronics. koyauniversity.org The bromophenyl moiety of 5-(3-bromophenyl)pentan-1-ol can be a precursor for the synthesis of conjugated materials through cross-coupling reactions. These materials could have applications in organic light-emittig diodes (OLEDs) or organic photovoltaics (OPVs). The primary alcohol group could be used to attach the molecule to a surface or to another component in a device.

Role in the Design and Synthesis of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological systems. The structure of 5-(3-bromophenyl)pentan-1-ol provides a scaffold that could be elaborated into fluorescent probes.

The synthesis of fluorescent probes often involves a fluorophore (a fluorescent molecule) and a recognition element that binds to a specific target. nih.gov The bromophenyl group of 5-(3-bromophenyl)pentan-1-ol can be converted to a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. nih.gov For example, it could be coupled with a boronic acid derivative of a fluorophore to create a fluorescent probe. The alcohol group could be used to attach a targeting moiety or to improve the water solubility of the probe.

Table 2: Potential Synthetic Steps for a Molecular Probe from 5-(3-bromophenyl)pentan-1-ol

Step Reaction Type Reagent Resulting Functionality
1 Suzuki-Miyaura Coupling Fluorophore-boronic acid Attachment of a fluorescent tag

Applications in Agrochemical and Industrial Chemical Synthesis (excluding usage/safety profiles)

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. nih.gov The bromophenyl group is a common feature in many agrochemicals. The structure of 5-(3-bromophenyl)pentan-1-ol could serve as a starting material for the synthesis of new active ingredients. For example, the alcohol could be oxidized to an aldehyde or a carboxylic acid, which could then be used in the synthesis of more complex molecules. The bromo-group can be a key element for the biological activity or for the synthesis of the final product.

In industrial chemical synthesis, brominated compounds are widely used as intermediates. organic-chemistry.org The dual functionality of 5-(3-bromophenyl)pentan-1-ol allows for a two-pronged synthetic approach, where both the alcohol and the bromo-group can be manipulated to build complex molecular architectures.

Development of Novel Ligands in Coordination Chemistry and Catalysis

The design of new ligands is crucial for the development of novel transition metal catalysts. nih.gov Ligands can be designed to tune the electronic and steric properties of a metal center, thereby influencing the outcome of a catalytic reaction.

The structure of 5-(3-bromophenyl)pentan-1-ol offers several possibilities for ligand synthesis. The bromophenyl group can be used in cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups. The alcohol group could also be modified to include a coordinating atom, such as nitrogen or sulfur. The resulting molecule could act as a bidentate or even a tridentate ligand, depending on the modifications made. The flexibility of the pentyl chain could allow the ligand to adopt different coordination geometries.

Table 3: Potential Ligand Synthesis from 5-(3-bromophenyl)pentan-1-ol

Ligand Type Synthetic Modification Potential Metal Coordination
Phosphine Ligand Reaction of the bromophenyl group with a phosphine source Transition metals like Palladium, Rhodium, Iridium

Future Perspectives and Research Directions for 5 3 Bromophenyl Pentan 1 Ol Chemistry

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 5-(3-bromophenyl)pentan-1-ol, these principles can be applied to develop more environmentally benign synthetic routes. nih.gov

Solvent-Free Synthesis : A significant area of development is the move towards solvent-free reaction conditions. researchgate.net Traditional syntheses often rely on volatile organic solvents, which contribute to environmental pollution. Future research could focus on solid-state reactions or using one of the liquid reactants as the solvent medium for key steps, such as the bromination of the aromatic ring or subsequent cross-coupling reactions. researchgate.net For instance, protocols for the solvent-free amination of aryl bromides have been successfully developed, suggesting that similar approaches could be adapted for reactions involving 5-(3-bromophenyl)pentan-1-ol. researchgate.net

Atom Economy : This principle seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.comwikipedia.org Reactions with poor atom economy, such as those using stoichiometric high-mass reagents that become waste, are common in pharmaceutical research but are increasingly being replaced. wikipedia.orgnih.gov Future syntheses of 5-(3-bromophenyl)pentan-1-ol and its derivatives will likely prioritize atom-economical reactions like additions, cycloadditions, and isomerizations. nih.govnih.gov

Table 1: Illustrative Comparison of Atom Economy in Synthetic Routes

Synthetic Step (Hypothetical)Traditional Method (e.g., Wittig Reaction)Green Alternative (e.g., Cross-Metathesis)Atom Economy (%)
C-C Bond FormationUse of a phosphonium (B103445) ylide (high MW byproduct)Alkene cross-metathesis (low MW byproduct)~50-60%
BrominationMolecular bromine with Lewis acidIn-situ bromine generation from NaBr/Oxone>90%

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions, using light as a clean energy source. beilstein-journals.orgnih.gov This technology could enable novel pathways for synthesizing the target molecule or for its subsequent modification. ijsrch.comnih.gov For example, a photocatalytic approach could be developed for the late-stage functionalization of the alkyl chain or the aromatic ring of 5-(3-bromophenyl)pentan-1-ol, avoiding the need for pre-functionalized starting materials and offering complementary regioselectivity to traditional methods. nih.govresearchgate.net

Continuous Flow Chemistry for Efficient Production

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. aurigeneservices.comchemicalindustryjournal.co.uk This technology is particularly well-suited for the production of pharmaceutical intermediates like 5-(3-bromophenyl)pentan-1-ol.

The synthesis of this compound likely involves the formation of a Grignard reagent from a dibrominated precursor, a highly exothermic and potentially hazardous reaction in large-scale batch production. aiche.org Continuous flow systems mitigate these risks due to their small reactor volumes and superior heat transfer capabilities. acs.org This allows for the safe use of highly reactive intermediates and challenging reaction conditions. jst.org.in Research has demonstrated that Grignard reagents from aryl bromides can be prepared efficiently and safely in continuous flow setups, often with integrated in-line analytical tools like IR spectroscopy to monitor reaction progress in real-time. aiche.orgacs.orgresearchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Grignard Reagent Synthesis

ParameterTraditional Batch ProcessingContinuous Flow Chemistry
Safety High risk of thermal runaway with exothermic reactions. aiche.orgExcellent heat dissipation, minimizing risks. acs.org
Scalability Complex and often requires re-optimization. chemicalindustryjournal.co.ukStraightforward "scaling-out" by running longer or in parallel. jst.org.in
Control Difficult to precisely control temperature and mixing.Precise control over residence time, temperature, and stoichiometry. aurigeneservices.comjst.org.in
Productivity Limited by batch size and downtime.Enables automated, uninterrupted production. mdpi.com

Exploration of Unprecedented Reactivity Patterns

The unique combination of functional groups in 5-(3-bromophenyl)pentan-1-ol—an aryl bromide for cross-coupling, a hydroxyl group for nucleophilic attack or derivatization, and a flexible five-carbon linker—opens avenues for exploring novel and complex reactivity. Future research could focus on synergistic or multimetallic catalysis, where two different metal catalysts cooperate to achieve transformations not possible with a single catalyst. wisc.edu For example, one could envision a process where a palladium catalyst activates the C-Br bond while another metal catalyst coordinates to the alcohol, facilitating a complex cyclization or coupling event.

Furthermore, the molecule is an ideal substrate for developing novel domino reactions. fao.org A single catalytic event at the bromide site could initiate a cascade of intramolecular reactions, potentially involving the alkyl chain and the terminal alcohol, to rapidly construct complex polycyclic structures.

Integration with Machine Learning for Synthetic Route Prediction and Optimization

Synthetic Route Prediction : Computer-Aided Synthesis Planning (CASP) tools, powered by deep learning, can analyze the structure of 5-(3-bromophenyl)pentan-1-ol and propose multiple synthetic pathways. pharmafeatures.comprotheragen.ai These AI-driven platforms can identify unconventional and more efficient routes by learning from vast databases of chemical reactions, potentially surpassing human intuition. pharmafeatures.comchemrxiv.orgarxiv.org This accelerates the discovery of optimal, cost-effective, and sustainable manufacturing processes. chemrxiv.org

Reaction Optimization : Beyond route design, ML algorithms can rapidly optimize reaction conditions. preprints.orgmindmapai.app Instead of laborious trial-and-error experimentation, AI can efficiently explore the vast parameter space (e.g., temperature, solvent, catalyst concentration) to maximize yield and minimize byproducts. mdpi.compharmafeatures.com This data-driven approach significantly reduces development time and resources. mindmapai.app

Table 3: Parameters for ML-Driven Optimization of a Suzuki Coupling Reaction

VariableRange/OptionsGoal
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.Maximize Yield
Ligand SPhos, XPhos, etc.Minimize Reaction Time
Base K₂CO₃, Cs₂CO₃, K₃PO₄Minimize Impurities
Solvent Toluene, Dioxane, THF/H₂OMaximize Turnover Number
Temperature 60-120 °COptimize for Green Metrics

Multicomponent Reactions and Domino Processes Involving the Compound

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.com This approach aligns with the principles of step and atom economy. The 5-(3-bromophenyl)pentan-1-ol scaffold is an excellent candidate for inclusion in MCRs. For example, the aryl bromide moiety could participate in palladium-catalyzed three-component couplings with other reactants to rapidly generate libraries of complex molecules for drug discovery or materials science. mdpi.comorganic-chemistry.org Cobalt/chromium-catalyzed three-component couplings of aryl iodides have been developed, suggesting similar reactivity could be explored for aryl bromides. beilstein-journals.org

Domino Processes : Also known as cascade or tandem reactions, domino processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need to add further reagents. nih.gov These reactions are exceptionally efficient for building molecular complexity. Future research could design a domino reaction initiated at the aryl bromide of 5-(3-bromophenyl)pentan-1-ol. For instance, an initial intermolecular coupling could be followed by an intramolecular cyclization involving the pentanol (B124592) side chain, leading to the formation of complex heterocyclic systems in a single, efficient step.

Q & A

Q. Table 1. Synthetic Yields Under Different Conditions

MethodSolventTemperature (°C)Yield (%)Reference
HBr in BenzeneBenzene70–8089.1
Grignard AdditionTHF0–2575.3
Pd-Catalyzed CouplingDMF10082.5

Q. Table 2. NMR Chemical Shifts (δ, ppm)

Group¹H NMR¹³C NMRReference
-OH1.8 (broad)62.5
CH2 (pentanol chain)1.2–1.6 (m)25–35
3-Bromophenyl7.3–7.5 (m, 4H)122–130 (C-Br)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.